Z-Val-Glu-Ile-Asp-AFC

Overview

Description

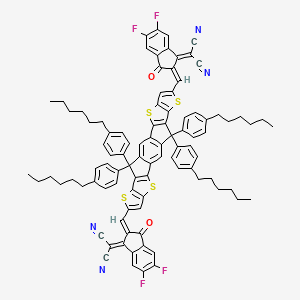

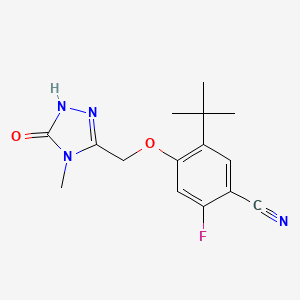

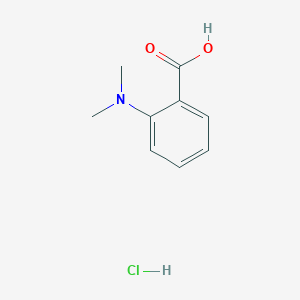

Z-Val-Glu-Ile-Asp-AFC is a fluorogenic substrate for caspase-6 (Mch2) . The AFC substrates have both chromogenic and fluorogenic characteristics, allowing for the detection of enzyme activities in cell lysate or electrophoretic gels .

Molecular Structure Analysis

The molecular formula of Z-Val-Glu-Ile-Asp-AFC is C38H44F3N5O12 . It has a molecular weight of 819.79 . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the Z-Val-Glu-Ile-Asp-AFC molecule .Chemical Reactions Analysis

Z-Val-Glu-Ile-Asp-AFC is a substrate for the enzyme caspase-6 (Mch2) . When this compound is cleaved by caspase-6, it releases a fluorophore that can be detected, allowing for the measurement of caspase-6 activity .Physical And Chemical Properties Analysis

Z-Val-Glu-Ile-Asp-AFC is a white lyophilized powder . It is soluble in DMF and DMSO . The compound has a predicted boiling point of 1087.7±65.0°C and a predicted density of 1.380±0.06 g/cm3 .Scientific Research Applications

Neuroprotective and Therapeutic Potential

- Neurodegenerative Diseases and Ischemic Brain Damage: Z-Val-Glu-Ile-Asp-AFC, as a part of various inhibitors like Z-Val-Ala-Asp-fluoromethylketone (z-VAD.FMK), has been found effective in reducing ischemic and excitotoxic neuronal damage. It inhibits interleukin 1beta converting enzyme (ICE)-like proteases which play a role in stroke and neurodegenerative diseases. In mouse and rat models, such inhibitors showed reduced ICE-like cleavage products and tissue immunoreactive interleukin 1beta (IL-1beta) levels in ischemic brain, suggesting their potential in treating neurodegenerative disorders (Hara et al., 1997).

Apoptosis and Cancer Research

- Inhibition of Apoptosis in Cancer Cells: In the context of malignant melanoma cells, inhibitors like z-VAD-fmk and z-Asp-Glu-Val-Asp-fluoromethylketone (z-DEVD-fmk) showed partial inhibition of apoptosis induced by ginsenoside-Rh2. This suggests that these compounds, including Z-Val-Glu-Ile-Asp-AFC, might be relevant in studying apoptosis in cancer cells, potentially aiding in understanding cancer biology and treatment strategies (X. Fei et al., 2002).

Enzyme Inhibition and Drug Development

- Role in Inhibitor Design for Alzheimer’s Disease: Investigations into the subsite specificity of memapsin 2, an enzyme linked to Alzheimer's disease, have shown that peptides including Glu-Ile-Asp-Leu, similar to Z-Val-Glu-Ile-Asp-AFC, can be used to design potent inhibitors for this enzyme. This approach is significant in developing therapeutic agents for Alzheimer's disease (Turner et al., 2001).

Peptide Synthesis and Biochemistry

- Use in Peptide Synthesis: Z-Val-Glu-Ile-Asp-AFC, as a part of a glutamic acid specific endopeptidase, has been explored for its role in the synthesis of Glu-Xaa peptide bonds. This has implications in biochemical research and pharmaceutical manufacturing, offering a method for efficient and selective peptide bond formation (Rolland-Fulcrand & Breddam, 1993).

Mechanism of Action

Target of Action

Z-Val-Glu-Ile-Asp-AFC is a fluorogenic substrate primarily targeted towards caspase-6 , an enzyme involved in the execution phase of cell apoptosis .

Mode of Action

Upon enzymatic cleavage by caspase-6, Z-Val-Glu-Ile-Asp-AFC releases 7-amino-4-trifluoromethylcoumarin (AFC) . AFC is a fluorophore that emits fluorescence, which can be used to quantify caspase-6 activity .

Biochemical Pathways

The compound is involved in the apoptosis pathway . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. The release of AFC upon cleavage by caspase-6 provides a measure of the activity of this enzyme, thus giving insights into the progression of apoptosis .

Pharmacokinetics

The compound’sfluorogenic and chromogenic characteristics suggest that it can be detected in cell lysate or electrophoretic gels , indicating its potential distribution and metabolism within the cell.

Result of Action

The cleavage of Z-Val-Glu-Ile-Asp-AFC by caspase-6 and the subsequent release of AFC allows for the detection of caspase-6 activity. This activity is indicative of the progression of apoptosis, a critical cellular process. Therefore, the action of this compound provides valuable information about the state of cell health and the occurrence of programmed cell death .

properties

IUPAC Name |

(4S)-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H44F3N5O12/c1-5-20(4)32(36(55)44-26(17-29(49)50)34(53)42-22-11-12-23-24(38(39,40)41)16-30(51)58-27(23)15-22)45-33(52)25(13-14-28(47)48)43-35(54)31(19(2)3)46-37(56)57-18-21-9-7-6-8-10-21/h6-12,15-16,19-20,25-26,31-32H,5,13-14,17-18H2,1-4H3,(H,42,53)(H,43,54)(H,44,55)(H,45,52)(H,46,56)(H,47,48)(H,49,50)/t20-,25-,26-,31-,32-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVAAZFKVRJQQH-UXAYAQJLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H44F3N5O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

819.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Val-Glu-Ile-Asp-AFC | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[7-[1-[2-(Dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-2-phenylmethoxybenzamide](/img/structure/B3028455.png)

![2-(Benzyloxy)-4-(7-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)benzamide disuccinate](/img/structure/B3028456.png)

![N-[4-(3-Aminopiperidin-1-yl)-5-bromo-1H-indol-3-yl]cyclopropanecarboxamide](/img/structure/B3028471.png)